![molecular formula C8H3BrF6 B1273128 2,5-Bis(trifluoromethyl)bromobenzene CAS No. 7617-93-8](/img/structure/B1273128.png)
2,5-Bis(trifluoromethyl)bromobenzene
Overview
Description
The compound 2,5-Bis(trifluoromethyl)bromobenzene is a brominated aromatic molecule with two trifluoromethyl groups attached to the benzene ring. It serves as a versatile starting material for various organometallic syntheses due to the presence of the bromine atom which can be readily substituted with other groups or metals .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves nucleophilic substitution reactions. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was synthesized by treating a chloromercurio precursor with methylmagnesium chloride . In the context of 2,5-Bis(trifluoromethyl)bromobenzene, it was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media .
Molecular Structure Analysis
The molecular structures of related compounds have been investigated using various spectroscopic methods and X-ray crystallography. For example, the molecular structures of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing unusually large bond angles around phosphorus atoms . Although the exact structure of 2,5-Bis(trifluoromethyl)bromobenzene is not detailed in the provided papers, similar analytical techniques would likely be employed to elucidate its structure.
Chemical Reactions Analysis
The reactivity of 2,5-Bis(trifluoromethyl)bromobenzene can be inferred from the reactions of similar compounds. For instance, the dimagnesiated derivative of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was characterized by hydrolysis, halogenation, and treatment with allyl bromide, suggesting that the bromine in 2,5-Bis(trifluoromethyl)bromobenzene could undergo similar reactions . Additionally, the synthesis of trifluoromethyl-substituted bis-styrylbenzenes indicates that the trifluoromethyl group can influence the electronic properties of the benzene ring, affecting the reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by their electronic spectra, redox behavior, and solubility. For example, the fluorescence spectrum and ionization potentials of trifluoromethyl-substituted bis-styrylbenzenes were studied, showing that the position of the trifluoromethyl group affects these properties . The solubility and thermal stability of fluorinated polyimides synthesized from related diamines demonstrate the impact of fluorination on material properties . These findings suggest that 2,5-Bis(trifluoromethyl)bromobenzene would also exhibit unique physical and chemical properties due to the presence of the trifluoromethyl groups and the bromine atom.
Scientific Research Applications
Chemical Synthesis and Reactions
2,5-Bis(trifluoromethyl)bromobenzene has been utilized in various chemical syntheses. For instance, it is used in the preparation of 3,5-bis(trifluoromethyl)acetophenone, a versatile reagent employed in numerous reactions including aldol, Michael, Mannich-type, and oxidation reactions (Nájera & Alonso, 2005). This compound also plays a key role in the synthesis of electron-deficient secondary phosphine oxides and secondary phosphines, highlighting its utility in organophosphorus chemistry (Busacca et al., 2007).
Material Science and Polymer Chemistry
In material science, 2,5-Bis(trifluoromethyl)bromobenzene is used in the synthesis of novel polyimides containing fluorine and phosphine oxide moieties. These polyimides exhibit high thermal stability and unique physical properties, making them suitable for various applications (Jeong et al., 2001). It is also a key component in the preparation of poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains, demonstrating its versatility in advanced polymer synthesis (Cianga et al., 2002).
Organic Electronics
The compound has been employed in the development of organic electronic materials. Its derivatives have been used in the synthesis of materials for organic light-emitting diodes (OLEDs), showcasing its potential in the field of optoelectronics (Kang et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a halogenated hydrocarbon . Halogenated hydrocarbons are often used in organic synthesis due to their reactivity, suggesting that the compound could interact with a variety of biological targets.
Mode of Action
It’s known that halogenated hydrocarbons can participate in various types of chemical reactions, including nucleophilic substitutions or eliminations, depending on the conditions and the presence of other reactants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Bis(trifluoromethyl)bromobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Furthermore, its efficacy could be influenced by the specific biological environment in which it is present, including the presence of target molecules and metabolic enzymes .
properties
IUPAC Name |
2-bromo-1,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQNSGHVOFVTLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370488 | |
Record name | 2,5-Bis(trifluoromethyl)bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)bromobenzene | |
CAS RN |
7617-93-8 | |
Record name | 2,5-Bis(trifluoromethyl)bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2,5-bis(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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